molecular formula C12H9BrClN3O2 B2531998 5-bromo-2-chloro-N-(6-methoxypyrimidin-4-yl)benzamide CAS No. 1421531-62-5

5-bromo-2-chloro-N-(6-methoxypyrimidin-4-yl)benzamide

Cat. No.: B2531998
CAS No.: 1421531-62-5
M. Wt: 342.58
InChI Key: ZMMHRBFBPVQZFG-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(6-methoxypyrimidin-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(6-methoxypyrimidin-4-yl)benzamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium to facilitate the coupling reactions .

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. This involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(6-methoxypyrimidin-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzamides and pyrimidine derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-chloro-N-methylbenzamide
  • 5-bromo-2-chloro-N-isopropylbenzamide
  • N-benzyl-5-bromo-2-chlorobenzamide

Uniqueness

Compared to similar compounds, 5-bromo-2-chloro-N-(6-methoxypyrimidin-4-yl)benzamide is unique due to the presence of the methoxypyrimidinyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological activities and material properties .

Properties

IUPAC Name

5-bromo-2-chloro-N-(6-methoxypyrimidin-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClN3O2/c1-19-11-5-10(15-6-16-11)17-12(18)8-4-7(13)2-3-9(8)14/h2-6H,1H3,(H,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMHRBFBPVQZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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